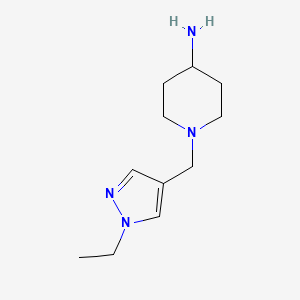

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-2-15-9-10(7-13-15)8-14-5-3-11(12)4-6-14/h7,9,11H,2-6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJJQYXPCCXUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring

- The pyrazole ring is typically synthesized by condensing hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds (such as β-diketones or β-ketoesters) under acidic or basic conditions.

- This cyclization forms the heterocyclic pyrazole core, which is essential for subsequent functionalization.

Introduction of the Ethyl Group (Alkylation)

- The pyrazole nitrogen at position 1 is alkylated using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base.

- Typical bases include potassium carbonate or sodium hydride.

- This step selectively introduces the ethyl substituent, modifying the pyrazole’s chemical and biological properties.

Formation of the Piperidine Ring

- The piperidine ring is constructed via cyclization reactions starting from suitable precursors such as 1,5-diaminopentane.

- Alternatively, commercially available piperidin-4-amine can be used directly as a building block, facilitating synthetic efficiency.

Coupling of Pyrazole and Piperidine Moieties

- The pyrazole and piperidine fragments are linked through a methylene bridge.

- This is typically achieved by nucleophilic substitution or reductive amination.

- In nucleophilic substitution, a halomethyl-pyrazole intermediate reacts with piperidin-4-amine.

- In reductive amination, 1-ethyl-1H-pyrazole-4-carbaldehyde is reacted with piperidin-4-amine in the presence of reducing agents such as sodium triacetoxyborohydride.

- Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

- Industrial synthesis often employs continuous flow reactors to enhance reaction control, safety, and yield.

- Automated systems optimize parameters such as temperature, reagent feed rates, and reaction times.

- Scale-up focuses on cost-effectiveness and environmental considerations, including solvent recycling and minimizing hazardous by-products.

Summary Table of Preparation Steps

| Step No. | Process | Reactants/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, acid/base catalysis | Formation of pyrazole core |

| 2 | Alkylation of pyrazole N-1 | Ethyl halide + base (e.g., K2CO3) | Introduction of ethyl substituent |

| 3 | Piperidine ring formation | 1,5-diaminopentane cyclization or use of piperidin-4-amine | Formation or provision of piperidine moiety |

| 4 | Coupling (nucleophilic substitution or reductive amination) | Halomethyl-pyrazole + piperidin-4-amine or pyrazole-carbaldehyde + piperidin-4-amine + NaBH(OAc)3 | Formation of final compound |

Chemical Reaction Mechanisms and Analysis

- Nucleophilic Substitution: The piperidin-4-amine acts as a nucleophile attacking the electrophilic halomethyl group on the pyrazole, forming a stable C–N bond.

- Reductive Amination: The aldehyde group on the pyrazole reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine linkage.

- Alkylation: The nitrogen atom on the pyrazole ring undergoes nucleophilic attack on the ethyl halide, forming an N-ethyl pyrazole derivative.

Additional Considerations in Preparation

- Reaction Conditions: Temperature and solvent choice are critical for optimizing yields and minimizing side reactions.

- Purity Control: The final compound is typically purified by recrystallization or chromatography to achieve high purity (>95%).

- Stability: The compound is stored at low temperatures (e.g., +4°C) to maintain stability.

- Safety: Handling of hydrazine and alkyl halides requires appropriate safety measures due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

The biological activity of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate specific pathways relevant to cell proliferation, apoptosis, and other cellular functions.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through apoptosis induction in cancer cells. The mechanism involves the modulation of signaling pathways linked to cell survival and proliferation.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a potential candidate for treating neurological disorders. Its interaction with neurotransmitter receptors could lead to applications in managing conditions such as anxiety and depression.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it useful in treating inflammatory diseases. By inhibiting pro-inflammatory cytokines, it could help mitigate conditions like arthritis.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for developing new cancer therapies .

Case Study 2: Neuropharmacological Effects

A study highlighted in Neuroscience Letters explored the neuropharmacological effects of this compound in rodent models of anxiety. The findings indicated that administration led to reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent .

Case Study 3: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports examined the anti-inflammatory effects of the compound in models of acute inflammation. The results showed that it significantly reduced edema and inflammatory markers, indicating its potential utility in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weight, and biological relevance:

Key Research Findings

Reactivity and Stability: The oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), a related compound, under alkaline conditions with Ru(III) catalysis revealed pseudo-first-order kinetics, with reaction rates dependent on substituent electronic effects . This suggests that the ethyl-pyrazole group in the target compound may confer oxidative stability compared to chlorophenyl derivatives.

Pharmacological Activity :

- Piperidin-4-amine derivatives broadly exhibit antifungal, antimicrobial, and antipsychotic properties . The ethyl-pyrazole substituent in the target compound may enhance binding to histamine or serotonin receptors compared to methylpiperidine analogues (e.g., 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine ) .

- Trifluoromethylpyrimidine derivatives (e.g., 1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine ) show enhanced metabolic stability due to the electron-withdrawing CF₃ group, a feature absent in the target compound .

Synthetic Accessibility :

- Copper-catalyzed coupling reactions, as demonstrated in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , are likely applicable to the target compound, though starting materials (e.g., 1-ethylpyrazole) may influence yield .

Biological Activity

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine (CAS No. 1019005-71-0) is a heterocyclic amine compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring substituted with a pyrazole moiety, which is further modified by an ethyl group. Its unique structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₀N₄, with a molecular weight of 208.30 g/mol. The compound's structure is characterized by the following:

| Property | Value |

|---|---|

| CAS Number | 1019005-71-0 |

| Molecular Formula | C₁₁H₂₀N₄ |

| Molecular Weight | 208.30 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate the activity of specific molecular targets, influencing pathways relevant to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. In particular, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, related compounds have demonstrated:

- Inhibition of microtubule assembly: Compounds similar to this compound have shown effective inhibition rates between 40% to 52% at concentrations around 20 μM .

- Induction of apoptosis: Certain derivatives have been reported to enhance caspase activity significantly, indicating their potential as apoptosis-inducing agents at micromolar concentrations .

Research Findings and Case Studies

A comprehensive study involving pyrazole derivatives highlighted their broad spectrum of biological activities, including:

| Compound Type | Activity Type | Reference |

|---|---|---|

| Pyrazole derivatives | Anticancer | |

| Microtubule-destabilizing agents | Cell cycle arrest | |

| Apoptosis inducers | Enhanced caspase activity |

Additionally, the structure of this compound allows for potential modifications that could enhance its selectivity and potency against specific cancer types.

Comparative Analysis with Similar Compounds

Similar compounds within the pyrazole class have been extensively studied for their pharmacological properties. For example:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 1-(methyl)-pyrazol derivative | Methyl group instead of ethyl | Anticancer effects |

| 1-(phenyl)-pyrazol derivative | Phenyl group substitution | Antibacterial properties |

The presence of the ethyl group in this compound may influence its binding affinity and overall pharmacological profile compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.